molecular formula C8H17Cl B3042402 2-Chloro-2,4,4-trimethylpentane CAS No. 6111-88-2

2-Chloro-2,4,4-trimethylpentane

Cat. No.: B3042402
CAS No.: 6111-88-2
M. Wt: 148.67 g/mol
InChI Key: MJMQIMYDFATMEH-UHFFFAOYSA-N
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Description

2-Chloro-2,4,4-trimethylpentane is an organic compound with the molecular formula C8H17Cl. It is a derivative of 2,4,4-trimethylpentane, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-2,4,4-trimethylpentane can be synthesized through the chlorination of 2,4,4-trimethylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of controlled amounts of 2,4,4-trimethylpentane and chlorine gas into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: This compound can also undergo elimination reactions to form alkenes. For example, in the presence of a strong base like potassium tert-butoxide (KOtBu), this compound can lose a hydrogen chloride (HCl) molecule to form 2,4,4-trimethylpent-2-ene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium alkoxides (NaOR), or ammonia (NH3) are commonly used under reflux conditions.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under elevated temperatures.

Major Products:

    Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination: The major product is 2,4,4-trimethylpent-2-ene.

Scientific Research Applications

2-Chloro-2,4,4-trimethylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-2,4,4-trimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, makes the carbon-chlorine bond polar, rendering the carbon atom electrophilic. This electrophilic carbon can then undergo nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used .

Comparison with Similar Compounds

    2,2,4-Trimethylpentane:

    2,2,3-Trimethylpentane: Another isomer of octane with different structural properties.

    2,3,4-Trimethylpentane: Yet another isomer with unique chemical behavior.

Uniqueness: 2-Chloro-2,4,4-trimethylpentane is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its non-halogenated counterparts. This makes it valuable in synthetic organic chemistry for introducing chlorine into organic molecules and facilitating further chemical transformations .

Properties

IUPAC Name

2-chloro-2,4,4-trimethylpentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMQIMYDFATMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976629
Record name 2-Chloro-2,4,4-trimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6111-88-2
Record name 2-Chloro-2,4,4-trimethyl-pentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2,4,4-trimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

15 ml of 2,4,4-trimethyl-pentene-1 are dissolved in 150 ml of CH2Cl2, cooled to -30° C. and mixed dropwise with a mixture of 10.3 ml of thionyl chloride and 5.4 ml of H2O. The mixture is then heated to 0° C. and washed after 2.5 hours with cold 1% aqueous K2CO3 solution, then with ice-cold water. The product is dried over MgSO4 and distilled off. Yield 85%; nD20 =1.4308; Bpt.10 mm 38° C.
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Synthesis routes and methods II

Procedure details

Dry gaseous HCl, generated by the reaction of H2SO4 and NaCl, was passed through a 30% solution of 2,4,4-trimethyl-1-pentene in dry and distilled CH2Cl2 at 0° C. for 24 hours. The solvent and excess gaseous HCl were removed and the product was purified by distillation from CaH2 under vacuum to avoid decomposition. TMPCl, when stored in a freezer (-20° C.) under N2, was found to be stable at least for a year. Structure was confirmed by 1H NMR.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Chloro-2,4,4-trimethylpentane initiate carbocationic polymerization?

A: TMPCl, in the presence of a Lewis acid coinitiator like titanium tetrachloride (TiCl4), undergoes ionization to form a carbocation. This carbocation, stabilized by the three alkyl substituents, acts as an initiator by attacking the double bond of a monomer like isobutylene. This initiates chain propagation, ultimately leading to polymer formation. [, , , , ]

Q2: Does the structure of this compound influence its initiation efficiency?

A: Yes, the neopentyl structure of TMPCl, with three methyl groups attached to the β-carbon, significantly hinders backside attack, favoring ionization over elimination. This results in a higher yield of carbocations and more efficient initiation. [, ]

Q3: What are the implications of using this compound as an initiator for polymer synthesis?

A: TMPCl enables the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution. This control stems from its ability to generate relatively stable carbocations that participate in living carbocationic polymerization. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H17Cl, and its molecular weight is 148.68 g/mol.

Q5: What spectroscopic techniques are used to characterize this compound and the polymers it initiates?

A: NMR spectroscopy, particularly 1H and 13C NMR, is extensively used to characterize TMPCl, determine its purity, and analyze the microstructure of polymers it initiates. FTIR is also employed to monitor polymerization kinetics and analyze the composition of copolymers. [, , , , , ]

Q6: What solvents are commonly used for this compound-initiated polymerization?

A: Nonpolar solvents like hexane and methyl chloride are typically used. The choice and ratio of these solvents can influence polymerization kinetics, polymer solubility, and the occurrence of side reactions. [, , , , ]

Q7: Can this compound be used to initiate the polymerization of monomers other than isobutylene?

A: Yes, TMPCl, in conjunction with appropriate Lewis acids and additives, has been successfully used to initiate the polymerization of other monomers, including styrene, α-methylstyrene, indene, and β-pinene. [, , , , , ]

Q8: What are the challenges associated with using this compound in carbocationic polymerization?

A: Challenges include maintaining living polymerization conditions, controlling chain transfer reactions, and preventing side reactions like chain coupling and β-proton elimination, particularly at higher temperatures. [, , ]

Q9: How can exo-olefin terminated polyisobutylene be synthesized using this compound?

A: exo-Olefin terminated PIB can be synthesized by quenching TiCl4-catalyzed living PIB, initiated by TMPCl, with hindered bases or specific sulfides, followed by a suitable terminating agent. [, ]

A: While the provided research primarily focuses on experimental aspects, computational chemistry could be used to model the ionization of TMPCl, study the stability of the resulting carbocation, and simulate its interactions with monomers during polymerization. [, ]

Q10: How does the structure of the initiator influence the outcome of carbocationic polymerization?

A: The rate of ionization and the stability of the resulting carbocation are directly influenced by the structure of the initiator. Bulkier substituents near the reaction center increase steric hindrance, favoring ionization and leading to more controlled polymerizations. [, , , ]

A: The research primarily focuses on the use of TMPCl in controlled laboratory settings. Information regarding its long-term stability and specific formulation strategies is limited within the provided context. [, , ]

A: Information regarding specific SHE regulations and compliance is not discussed in the provided research articles. It is essential to consult relevant safety data sheets and regulatory guidelines when handling TMPCl. []

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